molecular formula C10H10N2O2 B1282172 1-Phenyl-3-(prop-2-enoyl)urea CAS No. 71868-35-4

1-Phenyl-3-(prop-2-enoyl)urea

Cat. No. B1282172
CAS RN: 71868-35-4
M. Wt: 190.2 g/mol
InChI Key: XEJPYSLOJFWBAE-UHFFFAOYSA-N
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Description

1-Phenyl-3-(prop-2-enoyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. It has a molecular formula of C10H10N2O2 and a molecular weight of 190.20 g/mol .

Scientific Research Applications

Synthesis and Anti-nociceptive Activity

1-Phenyl-3-(prop-2-enoyl)urea derivatives have been studied for their anti-nociceptive properties. A series of these compounds were synthesized and evaluated against pain in mice. Preliminary results indicate promising anti-nociceptive activity in various pain models, comparable to some well-known analgesics (Santos et al., 2008).

Antimicrobial Activities

Some derivatives of 1-Phenyl-3-(prop-2-enoyl)urea have been prepared and studied for their antimicrobial activities. These compounds have been synthesized by a specific process involving the condensation of certain imidazolone derivatives with urea and potassium hydroxide, demonstrating potential in antimicrobial applications (Patel et al., 2010).

Insecticidal Properties

Research has also been conducted on N-phenyl-N'-(5-phenyl-2-furoyl) urea compounds, which include derivatives of 1-Phenyl-3-(prop-2-enoyl)urea. These compounds showed significant inhibitory activity on mosquito larvae, indicating potential insecticidal properties (Xin-ling, 2002).

Antihyperglycemic Effects

Studies have shown that chalcone based 1-Phenyl-3-(prop-2-enoyl)urea derivatives possess antihyperglycemic effects. These compounds were tested in diabetic rat models and demonstrated significant reductions in blood glucose levels and improved serum biochemical parameters (Acharjee et al., 2018).

Thermochemical Properties

Research has also focused on the thermochemical properties of phenyl substituted ureas, including 1-Phenyl-3-(prop-2-enoyl)urea derivatives. These studies involve high-precision calorimetry and vapor pressure measurements to understand the thermochemical behavior of these compounds (Verevkin et al., 2019).

Potential as Antiangiogenic Agents

Novel urea derivatives of 1-Phenyl-3-(prop-2-enoyl)urea have been synthesized and evaluated as potential cancer therapeutics. Some of these compounds exhibited significant cytotoxic effects against cancer cell lines and demonstrated antiangiogenic activity, indicating their potential in cancer treatment (Sanphanya et al., 2012).

properties

IUPAC Name

N-(phenylcarbamoyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-9(13)12-10(14)11-8-6-4-3-5-7-8/h2-7H,1H2,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJPYSLOJFWBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20516456
Record name N-(Phenylcarbamoyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(prop-2-enoyl)urea

CAS RN

71868-35-4
Record name N-(Phenylcarbamoyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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